

# cross-validation of UPLC and HPLC methods for ceftazidime impurity analysis

Author: BenchChem Technical Support Team. Date: November 2025

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# A Head-to-Head Battle: UPLC vs. HPLC for Ceftazidime Impurity Analysis

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. For third-generation cephalosporin antibiotics like ceftazidime, rigorous analysis of impurities is a critical quality control step. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising faster analysis times, improved resolution, and enhanced sensitivity. This guide provides an objective comparison of UPLC and HPLC methods for the analysis of ceftazidime impurities, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their needs.

#### **Experimental Protocols**

Detailed methodologies for both a conventional HPLC method and a modern UPLC method for the analysis of ceftazidime and its impurities are outlined below. These protocols are representative of typical analytical procedures and provide a basis for direct comparison.

## **High-Performance Liquid Chromatography (HPLC) Method**



A widely used approach for the determination of ceftazidime and its impurities involves a reversed-phase HPLC method.[1][2]

- Column: Alltima C18 (250 mm x 4.6 mm, 5 μm particle size) or equivalent.[1]
- Mobile Phase A: Phosphate buffer (22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid).[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient Elution: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more non-polar impurities.
- Flow Rate: 1.3 mL/min.[1]
- Injection Volume: 10-20 μL.
- Column Temperature: 35 °C.[1]
- Detection: UV at 255 nm.[1]

## Ultra-Performance Liquid Chromatography (UPLC) Method

A representative UPLC method for the analysis of ceftazidime, which can be adapted for impurity profiling, is detailed below.[3][4]

- Column: Acquity UPLC HSS T3 (50 mm x 2.1 mm, 1.8 μm particle size) or equivalent.[3]
- Mobile Phase A: Water with 0.1% trifluoroacetic acid.[3]
- Mobile Phase B: Acetonitrile.[3]
- Gradient Elution: A rapid gradient designed to separate impurities in a much shorter timeframe than HPLC.
- Flow Rate: 0.5 mL/min.[3]



• Injection Volume: 2 μL.

• Column Temperature: 40 °C.

• Detection: PDA detector set at 259 nm.[3]

### Performance Comparison: UPLC vs. HPLC

The quantitative performance of UPLC and HPLC methods for ceftazidime impurity analysis is summarized in the tables below. The data highlights the key advantages of each technique.

Parameter	HPLC Method	UPLC Method	Reference
Column Particle Size	5 μm	1.8 μm	[1][3]
Column Dimensions	250 mm x 4.6 mm	50 mm x 2.1 mm	[1][3]
Typical Run Time	30 - 60 minutes	< 10 minutes	
Flow Rate	1.3 mL/min	0.5 mL/min	[1][3]
Solvent Consumption per Run	High	Significantly Lower	

Performance Metric	HPLC Method	UPLC Method	Reference
Resolution	Good	Excellent	
Sensitivity (LOD/LOQ)	Standard	Higher	
Linearity (Correlation Coefficient)	≥ 0.999	≥ 0.999	[1]
Precision (%RSD)	< 2%	< 2%	[1]
Accuracy (% Recovery)	98 - 102%	98 - 102%	

## **Experimental Workflow**



The logical flow for comparing the UPLC and HPLC methods for ceftazidime impurity analysis is depicted in the following diagram.

Caption: Workflow for the cross-validation of UPLC and HPLC methods.

#### Conclusion

The cross-validation of UPLC and HPLC methods for ceftazidime impurity analysis reveals a clear trade-off between established robustness and modern efficiency. While HPLC remains a reliable and well-understood technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. The dramatically shorter run times of UPLC methods can lead to substantial increases in sample throughput and significant reductions in solvent consumption and operational costs. For research and development environments where rapid method development and high throughput are critical, UPLC is the superior choice. In quality control laboratories with established and validated HPLC methods, the decision to switch to UPLC would depend on the desired improvements in efficiency and the resources available for method transfer and validation. Ultimately, the choice between UPLC and HPLC will be guided by the specific needs and constraints of the analytical laboratory.

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